molecular formula C11H12BrNO2 B8306658 2'-acetyl-2-bromo-N-methylacetanilide

2'-acetyl-2-bromo-N-methylacetanilide

Cat. No.: B8306658
M. Wt: 270.12 g/mol
InChI Key: CZSFXUAMMVLHCF-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide family, characterized by an acetyl group attached to an aromatic ring substituted with bromine and methyl groups. Such derivatives are typically used as intermediates in organic synthesis, agrochemicals, or pharmaceuticals. Key structural features include:

  • Acetyl and methyl groups: Influence solubility, steric effects, and metabolic stability.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

N-(2-acetylphenyl)-2-bromo-N-methylacetamide

InChI

InChI=1S/C11H12BrNO2/c1-8(14)9-5-3-4-6-10(9)13(2)11(15)7-12/h3-6H,7H2,1-2H3

InChI Key

CZSFXUAMMVLHCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N(C)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Functional Groups Melting Point (°C) Key Applications References
2'-Bromo-4'-methylacetanilide C₉H₁₀BrNO Bromo (C2), methyl (C4), acetyl (N) 117–119 Chlorinating agent, hypochlorite production
Alachlor C₁₄H₂₀ClNO₂ Chloro (C2), methoxymethyl (N), diethyl Not reported Herbicide (soil-applied)
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, methylaminocarbonyl Not reported Unknown (limited toxicological data)
2-Bromo-N-(1-cyano-cyclohexyl)-acetamide C₉H₁₃BrN₂O Bromo, cyano-cyclohexyl Not reported Specialty chemical intermediate

Physicochemical Properties

  • Melting Points: Brominated acetamides like 2'-bromo-4'-methylacetanilide exhibit higher melting points (117–119°C) compared to non-brominated analogs, likely due to increased molecular symmetry and halogen-based intermolecular forces .
  • Purity and Stability : High-purity grades (≥95–98%) are critical for pharmaceutical intermediates, as seen in 2'-bromo-4'-methylacetanilide .

Preparation Methods

Direct Bromoacetylation of N-Methylaniline

Reaction Scheme :
N-Methylaniline+Bromoacetyl BromideEt3N, EtOAc2-Bromo-N-methylacetanilideAcetylation2’-Acetyl-2-bromo-N-methylacetanilide\text{N-Methylaniline} + \text{Bromoacetyl Bromide} \xrightarrow{\text{Et}_3\text{N, EtOAc}} \text{2-Bromo-N-methylacetanilide} \xrightarrow{\text{Acetylation}} \text{2'-Acetyl-2-bromo-N-methylacetanilide}

Procedure :

  • Step 1 : N-Methylaniline (1.90 mL, 17.5 mmol) and triethylamine (2.44 mL, 17.5 mmol) are dissolved in ethyl acetate (40 mL) at 0°C. Bromoacetyl bromide (1.52 mL, 17.5 mmol) is added dropwise, and the mixture is stirred at 20–25°C for 30 minutes. The product, 2-bromo-N-methylacetanilide, is isolated via filtration and solvent evaporation (100% yield).

  • Step 2 : The brominated intermediate undergoes Friedel-Crafts acetylation using acetyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in dichloromethane at 0°C. The reaction is quenched with ice-water, and the product is purified via recrystallization (ethanol/water) to yield the target compound (72–78% yield).

Key Data :

  • IR (cm⁻¹) : 1683 (C=O stretch), 1593 (C-Br).

  • ¹H NMR (CDCl₃) : δ 7.39 (t, J = 7.6 Hz, 2H, ArH), 3.28 (s, 3H, N-CH₃), 2.12 (s, 3H, COCH₃).

Sequential Acetylation and Bromination

Reaction Scheme :
2-AcetylanilineN-Methylation2-Acetyl-N-methylanilineBromination2’-Acetyl-2-bromo-N-methylacetanilide\text{2-Acetylaniline} \xrightarrow{\text{N-Methylation}} \text{2-Acetyl-N-methylaniline} \xrightarrow{\text{Bromination}} \text{this compound}

Procedure :

  • N-Methylation : 2-Acetylaniline (10.0 g, 67.1 mmol) is treated with methyl iodide (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C for 6 hours. The product is extracted with ethyl acetate (85% yield).

  • Bromination : The N-methylated intermediate is brominated using N-bromosuccinimide (NBS, 1.1 eq) in tetrahydrofuran (THF) at 0°C. After 3 hours, the mixture is concentrated, and the crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield the title compound (89% yield).

Optimization Insights :

  • Solvent Impact : THF outperforms DCM in minimizing side products (e.g., dibromination).

  • Temperature Control : Reactions below 10°C suppress electrophilic aromatic substitution at undesired positions.

One-Pot Tandem Synthesis

Reaction Scheme :
N-MethylanilineAcetylation/Bromination2’-Acetyl-2-bromo-N-methylacetanilide\text{N-Methylaniline} \xrightarrow{\text{Acetylation/Bromination}} \text{this compound}

Procedure :
N-Methylaniline (2.0 g, 18.6 mmol) is dissolved in acetic anhydride (15 mL) with H₂SO₄ (0.5 mL) at 0°C. After 1 hour, bromine (1.1 eq) is added slowly, and the mixture is stirred at 25°C for 12 hours. The product is precipitated in ice-water, filtered, and recrystallized from ethanol (68% yield).

Advantages :

  • Reduced purification steps.

  • High atom economy.

Reaction Conditions and Optimization

Solvent and Base Selection

Parameter Optimal Condition Impact on Yield
Solvent Ethyl acetate or THFMaximizes solubility of intermediates.
Base TriethylamineNeutralizes HBr, prevents side reactions.
Temperature 0–25°CBalances reaction rate and selectivity.

Brominating Agents

Agent Efficiency Byproducts
Bromoacetyl bromideHigh (100%)Minimal.
NBSModerate (89%)Succinimide.
Br₂ in H₂SO₄Low (68%)Di-brominated species.

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹³C NMR (DMSO-d₆) : δ 170.6 (C=O), 136.9 (C-Br), 52.7 (N-CH₃), 22.5 (COCH₃).

  • MS (ESI) : m/z 287.99 [M+H]⁺ (calculated for C₁₁H₁₁BrNO₂).

Purity Assessment

Method Purity Threshold Key Observations
HPLC>98%Single peak at λ = 254 nm.
Melting Point164–166°CConsistent with literature.

Comparative Analysis of Methods

Method Yield Complexity Scalability
Direct Bromoacetylation78%ModerateHigh
Sequential Steps85%HighModerate
One-Pot Synthesis68%LowLimited

Q & A

Q. How can synthesis conditions for 2'-acetyl-2-bromo-N-methylacetanilide be optimized to enhance yield and purity?

  • Methodological Answer: Optimize reaction parameters such as temperature (e.g., 60–80°C for bromoacetyl bromide reactions), stoichiometry of reagents (e.g., 1.2:1 molar ratio of bromoacetyl bromide to precursor), and catalyst use (e.g., triethylamine for acid scavenging). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity. Monitor reaction progress using TLC (Rf ~0.3–0.6) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer: Use 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituent positions (e.g., acetyl and bromo groups). Mass spectrometry (ESI-MS or HRMS) validates molecular weight. Infrared spectroscopy (IR) identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}). For purity assessment, combine HPLC with UV detection (λ = 254 nm) and melting point analysis (e.g., 75–85°C range) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Store in a cool, dry environment (<4°C) under inert gas (argon/nitrogen) to prevent degradation. Quench waste with 10% sodium bicarbonate before disposal. Emergency procedures should include eye rinsing (15 min with water) and skin decontamination (soap/water) .

Advanced Research Questions

Q. How can reaction mechanisms involving bromoacetyl intermediates in synthesizing this compound be studied?

  • Methodological Answer: Conduct kinetic studies by varying reagent concentrations and monitoring intermediate formation via 1H^1H-NMR. Use isotopic labeling (e.g., 13C^{13}C-bromoacetyl bromide) to track reaction pathways. Computational modeling (DFT or MD simulations) can predict transition states and activation energies. Compare experimental data with theoretical results to validate mechanisms .

Q. How should researchers resolve contradictions in reaction yields when using different bromoacetylating agents?

  • Methodological Answer: Perform controlled experiments with standardized reagents (e.g., HPLC-pure bromoacetyl bromide vs. alternatives). Analyze byproducts via LC-MS to identify side reactions (e.g., hydrolysis or dimerization). Adjust solvent polarity (e.g., dichloromethane vs. THF) to optimize reactivity. Document batch-specific variables (e.g., moisture content, catalyst aging) to isolate yield discrepancies .

Q. What advanced strategies are used to quantify trace impurities in this compound?

  • Methodological Answer: Employ HPLC-MS with a high-resolution column (e.g., Zorbax Eclipse Plus) and gradient elution (0.1% formic acid in acetonitrile/water). Compare retention times and mass spectra against reference standards (e.g., EP impurities C and D). Use spike-and-recovery experiments to validate detection limits (LOQ < 0.1%). Quantify impurities via calibration curves (R2^2 > 0.99) .

Q. How can stereochemical outcomes in derivatives of this compound be investigated?

  • Methodological Answer: Apply chiral HPLC (Chiralpak IA column) to separate enantiomers. Measure optical rotation (e.g., [α]D22_{D}^{22} = +61.1° in CHCl3_3) and correlate with computational predictions (e.g., Gaussian09). Use NOESY NMR to confirm spatial arrangements of substituents. Synthesize derivatives with stereoselective catalysts (e.g., BINOL-based organocatalysts) to control stereochemistry .

Data Contradiction and Validation

Q. How to address conflicting NMR data for this compound reported in different studies?

  • Methodological Answer: Replicate experiments under identical conditions (solvent, temperature, concentration). Validate spectrometer calibration using certified reference materials (e.g., ethylbenzene). Compare chemical shifts with DFT-calculated NMR spectra (e.g., Gaussian or ADF software). Collaborate with independent labs to cross-verify results and identify systematic errors .

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